An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3)
An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride, a key organic intermediate. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its relevance in research and development, particularly in the field of medicinal chemistry.
Chemical Properties and Identification
2-Methyl-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The presence of both a methyl and a nitro group on the benzene ring, in addition to the reactive sulfonyl chloride moiety, makes it a versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56682-04-3 | [1] |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.64 g/mol | |
| Appearance | Expected to be a solid, likely pale yellow to brown crystals or powder. | Inferred from related compounds[2] |
| Melting Point | Not explicitly reported for this isomer. Isomers have melting points in the range of 41-72°C. For example, 2-Methyl-5-nitrobenzenesulfonyl chloride has a melting point of 41-45°C, and 2-Nitrobenzenesulfonyl chloride melts at 63-72°C.[2] | |
| Boiling Point | Not explicitly reported for this isomer. The isomer 2-Methyl-5-nitrobenzenesulfonyl chloride has a boiling point of 135-137 °C at 0.7 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, and reactive with water. | Inferred from related compounds[3] |
Synthesis and Manufacturing
Proposed Synthetic Pathways
Method A: Chlorosulfonation of 2-Nitrotoluene
This is a common and direct method for the preparation of benzenesulfonyl chlorides. The reaction involves the electrophilic substitution of 2-nitrotoluene with chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups would likely lead to a mixture of isomers, from which the desired 2-methyl-3-nitrobenzenesulfonyl chloride would need to be separated.
Method B: From 2-Methyl-3-nitroaniline via Sandmeyer-type Reaction
This route involves the diazotization of 2-methyl-3-nitroaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method can offer better regioselectivity compared to direct chlorosulfonation.
Below are generalized experimental protocols for these types of reactions, which would require optimization for the specific synthesis of 2-Methyl-3-nitrobenzenesulfonyl chloride.
Illustrative Experimental Protocols (Based on Analogs)
Protocol 1: Chlorosulfonation of an Aromatic Compound (General)
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In a fume hood, to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add an excess of chlorosulfonic acid and cool the flask in an ice-water bath.
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Slowly add the starting aromatic compound (e.g., 2-nitrotoluene) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60°C) for several hours to ensure complete reaction.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Synthesis via Diazotization of an Aniline (General)
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Dissolve the starting aniline (e.g., 2-methyl-3-nitroaniline) in a mixture of a suitable acid (e.g., hydrochloric acid) and water.
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Cool the solution to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride.
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Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.
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After the addition is complete, allow the mixture to stir at room temperature for several hours.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride, which can be purified by chromatography or recrystallization.
Diagram 1: General Synthetic Workflow for Aromatic Sulfonyl Chlorides
Caption: General synthetic routes to aromatic sulfonyl chlorides.
Applications in Research and Development
While specific applications for 2-Methyl-3-nitrobenzenesulfonyl chloride are not extensively documented in the reviewed literature, its structural features suggest its utility in several areas of organic synthesis, particularly in drug discovery and development. Its analogs, various nitrobenzenesulfonyl chlorides, are widely used as protecting groups for amines.[4]
Protecting Group for Amines
The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. This orthogonality makes it valuable in multi-step syntheses of complex molecules. It is highly probable that the 2-methyl-3-nitrobenzenesulfonyl group would exhibit similar reactivity and utility.
Diagram 2: Amine Protection and Deprotection using a Nitrobenzenesulfonyl Chloride
Caption: General scheme for amine protection and deprotection.
Intermediate in Heterocyclic Synthesis
The reactive sulfonyl chloride group can be used to introduce the 2-methyl-3-nitrophenylsulfonyl moiety into molecules, which can then undergo further transformations. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds.[5] Many heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Safety and Handling
Table 2: General Hazard Information (Inferred from Analogs)
| Hazard | Description | Precautionary Measures | Source |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. | |
| Moisture Sensitivity | Reacts with water, potentially releasing hydrochloric acid. | Handle under anhydrous conditions. Store in a tightly sealed container in a dry environment. | [2] |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust. | Inferred from general chemical properties |
| Ingestion | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | Inferred from general chemical properties |
First Aid Measures (General Guidance):
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spectroscopic Data (Predicted and Comparative)
No specific spectroscopic data for 2-Methyl-3-nitrobenzenesulfonyl chloride was found. The following are predicted chemical shifts and characteristic IR absorption bands based on the analysis of its structure and comparison with related compounds.
¹H NMR (Predicted):
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Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm).
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The methyl protons would appear as a singlet in the upfield region (δ 2.5-3.0 ppm).
¹³C NMR (Predicted):
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Aromatic carbons would be observed in the range of δ 120-150 ppm.
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The methyl carbon would be in the upfield region (δ 15-25 ppm).
IR Spectroscopy (Predicted):
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Strong absorptions for the sulfonyl group (S=O) around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
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Strong absorptions for the nitro group (N=O) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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Absorption for the C-Cl bond around 600-800 cm⁻¹.
Conclusion
2-Methyl-3-nitrobenzenesulfonyl chloride is a potentially valuable reagent for organic synthesis, particularly in the areas of amine protection and the synthesis of complex heterocyclic molecules relevant to drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its properties and reactivity can be reasonably inferred from well-studied analogous compounds. Further research to fully characterize this compound and explore its applications would be a valuable contribution to the field of synthetic organic chemistry. Researchers and drug development professionals are advised to proceed with caution, using the information on related compounds as a guide for handling, synthesis, and application, and to perform thorough characterization of any synthesized material.
References
- 1. 2-METHYL-3-NITROBENZENESULFONYL CHLORIDE | 56682-04-3 [chemicalbook.com]
- 2. B21522.22 [thermofisher.com]
- 3. 2-Nitrobenzenesulfonyl Chloride | 1694-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 5. researchgate.net [researchgate.net]
